The synthesis of deapi-platycoside E can be achieved through enzymatic biotransformation processes involving various commercial enzymes. For instance, studies have shown that enzymes such as Cytolase PCL5 can convert platycoside E into deapi-platycoside E under optimized conditions, including high hydrostatic pressure and specific pH levels. The synthesis typically involves incubating platycoside E with the enzyme in a buffered solution at controlled temperatures. The reaction is monitored using high-performance liquid chromatography (HPLC) to assess the conversion efficiency and yield of deapi-platycoside E .
Deapi-platycoside E has a complex molecular structure characterized by its glycosidic linkage and triterpenoid backbone. The molecular formula is often represented as C₃₃H₄₈O₁₈, indicating the presence of multiple hydroxyl groups and sugar units.
Deapi-platycoside E undergoes various chemical reactions typical of saponins, including hydrolysis and glycosylation. These reactions can modify its biological activity and solubility.
The mechanism of action for deapi-platycoside E primarily involves its interaction with cellular pathways related to inflammation and immune response modulation. Research indicates that this compound may exert its effects by influencing cytokine production and enhancing antioxidant activity within cells.
Deapi-platycoside E exhibits distinct physical and chemical properties that influence its behavior in biological systems.
Deapi-platycoside E has several scientific applications due to its bioactive properties:
Research continues to explore the full potential of deapi-platycoside E in various fields, including pharmacology and nutraceuticals, highlighting its significance as a bioactive compound derived from Platycodon grandiflorum .
Deapi-platycoside E originates within the complex biosynthetic network of triterpenoid saponins in Platycodon grandiflorum. This pathway initiates with the mevalonate (MVA) pathway, where acetyl-CoA undergoes sequential enzymatic modifications to form the universal triterpenoid precursor 2,3-oxidosqualene. Oxidosqualene cyclases (OSCs) then catalyze the cyclization of 2,3-oxidosqualene into specific triterpene scaffolds. In Platycodon grandiflorum, β-amyrin synthase serves as the pivotal OSC, forming the oleanane-type triterpene backbone characteristic of platycosides [5] [9].
Following cyclization, cytochrome P450 monooxygenases (CYPs) mediate oxidative modifications. Key CYP450 enzymes identified in Platycodon grandiflorum transcriptomes include β-amyrin 28-oxidase (CYP716 family), which introduces carboxyl groups at C-28, and additional CYP450s responsible for hydroxylations at positions C-2, C-3, C-16, and C-23 of the aglycone core. The resulting sapogenins—primarily platycodigenin (CH₂OH at C-24), polygalacic acid (CH₃ at C-24), and platyconic acid (COOH at C-24)—undergo glycosylation. Uridine diphosphate-dependent glycosyltransferases (UGTs) sequentially attach sugar moieties: first at the C-3 hydroxyl group (typically glucose units), followed by ester linkage formation at C-28 with complex oligosaccharide chains containing arabinose, rhamnose, xylose, and apiose [5] [8].
Transcriptome sequencing of Platycodon grandiflorum roots has identified 17 candidate UGTs and 21 candidate CYP450s putatively involved in saponin diversification. Gene expression analyses reveal these biosynthetic genes exhibit distinct temporal regulation, with triennial roots showing upregulated expression of squalene epoxidase (SE), β-amyrin synthase (β-AS), and specific UGTs compared to younger plants [9]. This developmental regulation correlates with increased saponin accumulation in mature roots.
Table 1: Key Enzymatic Families in Platycoside Biosynthesis
| Enzyme Family | Representative Genes Identified | Biosynthetic Function | Transcriptomic Evidence Source |
|---|---|---|---|
| Cytochrome P450 monooxygenases (CYPs) | CYP716A subfamily members | β-amyrin oxidation, Hydroxylations | Root transcriptome assembly [5] [9] |
| UDP-glycosyltransferases (UGTs) | Multiple UGT clusters | Glycosylation at C-3 and C-28 positions | Differential expression analysis [5] [9] |
| Oxidosqualene cyclases (OSCs) | β-amyrin synthase | Cyclization of 2,3-oxidosqualene to β-amyrin | Terpenoid backbone biosynthesis pathway [5] |
| Squalene epoxidase (SE) | SE gene variants | Squalene epoxidation | Upregulated in triennial roots [9] |
Deapi-platycoside E (C₆₄H₁₀₄O₃₄; MW: 1417.49 g/mol) is not a primary metabolite but rather a hydrolytic derivative of Platycoside E (C₆₉H₁₁₂O₃₈). Its formation involves selective enzymatic removal of the terminal apiose residue from the C-28 oligosaccharide chain. This reaction exemplifies biotransformation—enzymatic modification enhancing bioactivity through deglycosylation [4] [8].
Cytolase PCL5, a multi-enzyme complex derived from Aspergillus niger, demonstrates exceptional efficiency in this conversion. When incubated with Platycoside E, Cytolase PCL5 sequentially hydrolyzes glycosidic bonds via a defined pathway: Platycoside E → Platycodin D₃ → Platycodin D → Deapi-platycodin D → Deapi-platycoside E (also termed Deapiose-xylosylated Platycodin D). This pathway involves exoglycosidases targeting first β-glucosidic linkages at C-3, followed by α-apiosidic bonds at C-28. The enzyme exhibits optimal activity at pH 5.0 and 50°C, with kinetic studies revealing higher specificity constants (kcat/Kₘ) for Platycoside E (3.1 U/mg) than its polygalacic acid-type analogs [4].
Alternative enzymatic systems confirm this hydrolytic route. Laminarinase from Aspergillus usamii specifically cleaves the glucose-glucose bonds in Platycoside E, yielding Deapi-platycodin D as an intermediate. Pluszyme 2000P (also from Aspergillus niger) completely converts Platycoside E to Deapi-platycoside E under high hydrostatic pressure (400 MPa), increasing reaction rates 2.4-fold compared to ambient pressure. This acceleration is attributed to pressure-induced conformational changes in the enzyme-substrate complex facilitating apiose access [4] [7].
Structural determinants drive substrate specificity. The apiose-xylose linkage in Platycoside E is highly labile to enzymatic hydrolysis due to its sterically accessible β-configuration and the presence of a furanose ring. Mass spectrometry analysis (LC-TOF-MS) confirms hydrolytic products: Deapi-platycoside E exhibits [M+H]+ ions at m/z 961.4966 (C₄₇H₇₆O₂₀), corresponding to the loss of C₅H₈O₄ (apiose) from Platycodin D [3] [4].
Table 2: Enzymatic Pathways Generating Deapi-platycoside E
| Enzyme System | Source Organism | Reaction Sequence | Optimal Conditions | Catalytic Efficiency |
|---|---|---|---|---|
| Cytolase PCL5 | Aspergillus niger | Platycoside E → Platycodin D₃ → Platycodin D → Deapi-platycodin D → Deapi-platycoside E | pH 5.0, 50°C | 3.1 U/mg for Platycoside E |
| Laminarinase | Aspergillus usamii | Platycoside E → Deapi-platycoside E via direct apiose cleavage | Mildly acidic pH | Specific for terminal apiose |
| Pluszyme 2000P | Aspergillus niger | Direct conversion of Platycoside E to Deapi-platycoside E | pH 4.5–5.5, 55°C under 400 MPa pressure | 581.7 mg/L/h productivity [7] |
Non-enzymatic conversion of Platycoside E to Deapi-platycoside E occurs under controlled thermal processing. Studies on Goubao pickle fermentation—a traditional Northeast Asian preparation of Platycodon grandiflorum roots—demonstrate that heat treatment (125°C) induces deglycosylation. After 1-2 hours of heating, Platycoside E content decreases by >40%, coinciding with a proportional increase in Deapi-platycoside E and other deapiosylated derivatives. Extended heating (9 hours) further degrades saponins, indicating an optimal thermal window for targeted deglycosylation [1] [3].
The mechanism involves thermal lability of the ester-linked apiose moiety at C-28. Fourier-transform infrared (FTIR) spectroscopy reveals that temperatures exceeding 120°C disrupt hydrogen bonding between apiose and adjacent xylose residues, weakening the glycosidic linkage. This thermal vulnerability contrasts with the relative stability of C-3 glucosidic bonds, which require enzymatic hydrolysis or stronger acid conditions for cleavage. Consequently, moderate heat selectively generates deapiosylated saponins like Deapi-platycoside E while preserving the core sapogenin structure [1] [8].
Pressure synergizes with heat to accelerate deglycosylation. High hydrostatic pressure (HHP) processing at 400–600 MPa enhances the conversion rate of Platycoside E to Deapi-platycoside E by 2.4-fold compared to atmospheric pressure at equivalent temperatures. This occurs via two mechanisms: 1) Pressure-induced structural deformation of saponin aggregates increases solvent accessibility to the apiose-xylose bond; 2) Transient unfolding of residual endogenous plant glycosidases exposes active sites. Industrial-scale production leverages this synergy, combining 125°C with 400 MPa pressure to achieve near-complete biotransformation within 30 minutes [7] [8].
Table 3: Thermal and Pressure Parameters for Deapi-platycoside E Formation
| Processing Method | Optimal Parameters | Effect on Platycoside E | Deapi-platycoside E Yield | Mechanistic Basis |
|---|---|---|---|---|
| Conductive Heating | 125°C for 1–2 hours | 40–60% reduction | Increases 3.5-fold relative to raw material [1] [3] | Thermal disruption of hydrogen bonds stabilizing apiose linkage |
| High Hydrostatic Pressure (HHP) | 400–600 MPa at 50–55°C | Near-complete conversion | 3.49 mg/mL achieved in 30 min [7] | Structural deformation of saponin micelles; enzyme activation |
| Combined HHP-Heat | 400 MPa + 125°C | >95% conversion | 581.7 mg/L/h productivity [7] | Synergistic effects on molecular mobility and bond stability |
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